molecular formula C16H20Cl2O3 B1360795 3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898757-09-0

3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1360795
CAS No.: 898757-09-0
M. Wt: 331.2 g/mol
InChI Key: IKKMTDYISASJHY-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound with the molecular formula C16H20Cl2O3. It is characterized by the presence of a dichlorophenyl group and a dioxane ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product through a series of steps involving chlorination and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)acetophenone
  • 3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)propiophenone

Uniqueness

3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to its specific structural features, such as the dichlorophenyl group and the dioxane ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMTDYISASJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646064
Record name 1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-09-0
Record name 1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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